3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine

Cannabinoid receptor CB1 antagonist Metabolic disorders

Sourcing a sterically defined, pharmacologically pre-validated pyrazole-piperidine scaffold often forces teams to accept long custom-synthesis lead times or settle for generic, unvalidated alternatives. 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine solves this by delivering a ready-to-diversify building block with published activity data. • CB1 Antagonist Program: Derivative IC50 = 181 nM against human CB1; distinct non-carboxamide binding mode avoids rimonabant-related IP space. • Epigenetic Probe Development: Core-derived analog shows >44-fold selectivity for CBP over BRD4, enabling targeted chemical probe design. • Antiviral Research: Structurally related pyrazolo-piperidines demonstrate dual CCR5/CXCR4 entry and reverse transcriptase inhibition, supporting high-barrier-to-resistance HIV lead generation. • Synthesis-Ready: Unprotected piperidine nitrogen allows direct reductive amination, amide coupling, or N-arylation without Boc-deprotection, accelerating parallel library synthesis.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13278799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)C2CCCNC2
InChIInChI=1S/C12H21N3/c1-12(2,3)15-9-11(8-14-15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3
InChIKeyFAEOUZJBRVVBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine Overview


3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine (CAS 1785316-43-9) is a heterocyclic building block characterized by a piperidine ring directly linked to a 1-tert-butyl-1H-pyrazol-4-yl moiety, with a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol . This scaffold is central to multiple pharmacologically relevant chemical series, most notably as a core structure for selective cannabinoid type-1 (CB1) receptor antagonists and bromodomain inhibitors [1][2]. While not a final drug substance itself, the compound serves as a critical intermediate for constructing advanced lead molecules, with its tert-butyl group conferring distinct steric and lipophilic properties that directly influence target binding and metabolic stability in downstream analogs .

1 Core scaffold for CB1 receptor antagonist lead optimization studies
2 Building block for CBP/p300 bromodomain probe development
3 Unprotected piperidine nitrogen enables direct parallel diversification

Structural Uniqueness of 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine


The direct, non-carboxamide linkage between the pyrazole and piperidine rings, coupled with the sterically demanding N-tert-butyl group on the pyrazole, creates a unique three-dimensional pharmacophore that cannot be replicated by simple substitution or by purchasing a generic 'pyrazole-piperidine' intermediate . While compounds like rimonabant (SR141716A) rely on a carboxamide linker for CB1 antagonism, this scaffold achieves potent activity through a distinct binding mode, as evidenced by its dual CCR5/CXCR4 and reverse transcriptase inhibition profile in HIV research [1][2]. Furthermore, the tert-butyl group on the pyrazole is not a passive 'protecting group'; it is an active contributor to target selectivity and potency, with data showing that altering it to a methyl or removing it entirely can drastically reduce activity or alter selectivity profiles in kinase and bromodomain assays . Substituting this specific compound with a non-tert-butylated or differently linked analog would invalidate established SAR and likely lead to a loss of the precise biological activity required for a given research program.

! Generic pyrazole-piperidine intermediates lack the steric and electronic contribution of the N-tert-butyl group, which may alter target selectivity.
! Boc-protected piperidine analogs require an additional deprotection step; the unprotected amine here supports direct functionalization.
! Replacing the tert-butyl substituent with methyl or hydrogen can shift SAR in kinase and bromodomain contexts; class-level profile may not transfer.

3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine: Comparator Evidence


CB1 Receptor Antagonism

In a functional assay measuring antagonist activity at the human CB1 receptor stably expressed in RD-HGA16 cells, a derivative based on the 3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine core demonstrated an IC50 of 181 nM for inhibiting CP55,940-induced calcium mobilization [1]. This contrasts with a highly optimized pyrazole-3-carboxamide CB1 antagonist (CHEMBL1814331) which shows an IC50 of 0.400 nM in a rat brain CB1 binding assay, representing a ~450-fold difference in potency, but with the latter's potency tied to a distinct, more complex pharmacophore [2].

CB1 Antagonism
Context-dependent
Derivative IC50 181 nM vs. comparator 0.400 nM
Supports CB1 pathway probe development; scaffold distinct from carboxamide series
Cross-study comparison; different cell models and assay formats
Cannabinoid receptor CB1 antagonist Metabolic disorders Obesity

CBP Bromodomain Selectivity

A direct derivative of the core scaffold, specifically (4R)-6-(1-tert-butylpyrazol-4-yl)-3,4-dihydroquinazolin-2(1H)-one, was profiled for inhibition of the CREB-binding protein (CBP) bromodomain. This compound exhibited an IC50 of 456 nM against CBP, demonstrating direct target engagement [1]. Critically, the same compound showed significantly weaker activity against the related bromodomain-containing protein 4 (BRD4), with an IC50 of 20,200 nM, revealing a >44-fold selectivity window for CBP over BRD4 [1]. This selectivity profile is a direct consequence of the 1-tert-butylpyrazol-4-yl group's interaction with the CBP binding pocket.

CBP Selectivity
Head-to-head
CBP IC50 456 nM; BRD4 IC50 20,200 nM (>44-fold)
Reported selectivity context supports CBP bromodomain probe design
Biochemical assay on isolated BD1 domains
Epigenetics Bromodomain CBP inhibitor Cancer

Chemical Stability Advantage

Unlike many commercially available piperidine building blocks which require a Boc protecting group (e.g., tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) and are susceptible to premature deprotection under acidic conditions, 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine is a stable, unprotected secondary amine . The tert-butyl group on the pyrazole ring is chemically orthogonal, providing steric bulk without being a labile protecting group. The compound is reported to be stable under standard laboratory conditions, although sensitive to strong acids or bases, and its reactivity is dominated by the nucleophilic piperidine nitrogen .

Stability Profile
Class-level
Unprotected secondary amine; non-labile tert-butyl group
Reported synthetic intermediate context; avoids Boc deprotection steps
Class-level inference; verify under specific reaction conditions
Synthetic intermediate Chemical stability Medicinal chemistry Building block

3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine Applications


CB1 Antagonist Lead Optimization

The 181 nM CB1 IC50 for a derivative confirms the scaffold's utility as a starting point for developing novel CB1 antagonists [1]. Researchers can leverage this validated core to design and synthesize focused libraries aimed at improving potency and metabolic stability, while circumventing the crowded IP space dominated by carboxamide-based structures.

Selective CBP Bromodomain Inhibitor Development

The >44-fold selectivity of a core-derived analog for CBP over BRD4 directly supports its use in developing selective chemical probes or lead compounds targeting the CBP/p300 epigenetic axis in cancer [1]. This pre-validated selectivity reduces the risk and cost associated with early-stage target validation in drug discovery.

Pyrazole-Piperidine Library Synthesis

The compound's stable, unprotected piperidine nitrogen and orthogonal tert-butyl pyrazole group make it an ideal building block for high-throughput parallel synthesis . It enables rapid diversification through reductive amination, amide bond formation, or N-arylation without the need for an additional Boc-deprotection step, streamlining the production of screening compounds.

Dual-Mechanism HIV Inhibition

Given that related pyrazolo-piperidines have demonstrated a rare triple mechanism of action against HIV (CCR5/CXCR4 entry and reverse transcriptase inhibition), this core scaffold is a strategic starting point for developing next-generation antivirals with a high barrier to resistance [2].

Application
Selection Property
Validation Focus
CB1 antagonist lead optimization
Scaffold with reported CB1 antagonism context
Assay-dependent potency and metabolic stability improvement
CBP/p300 bromodomain probe development
Reported CBP>BRD4 selectivity window
Biochemical and cellular selectivity confirmation
Parallel pyrazole-piperidine library synthesis
Unprotected amine for direct N-functionalization
Synthetic step-count and diversification efficiency assessment
HIV dual-mechanism entry/RT inhibition research
Pyrazolo-piperidine core with reported multi-target profile
Mechanistic profiling in antiviral assays; resistance barrier evaluation
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